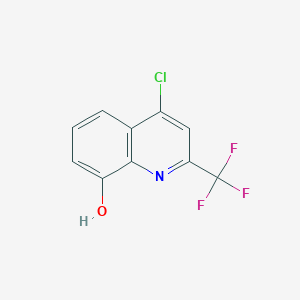

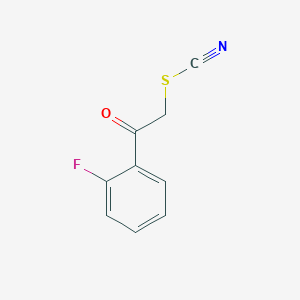

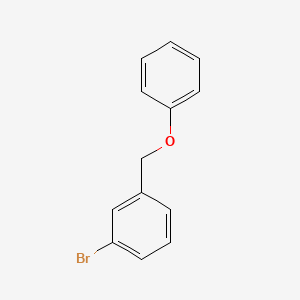

![molecular formula C14H23NO B1342315 2-(叔丁基)-6-[(二甲氨基)甲基]-4-甲基苯酚 CAS No. 4142-59-0](/img/structure/B1342315.png)

2-(叔丁基)-6-[(二甲氨基)甲基]-4-甲基苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol is a chemically synthesized aromatic molecule that may be related to the compounds discussed in the provided papers. Although none of the papers directly discuss this exact compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of compounds similar to 2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol often involves the introduction of tert-butyl groups to increase steric hindrance and influence the physical and chemical properties of the resulting molecule. For instance, the synthesis of polyimides containing tert-butyl side groups was achieved through polycondensation, which suggests that similar synthetic strategies could be employed for the target compound . The synthesis of sterically hindered aromatic compounds, as discussed in the deoxygenation of tert-butyl nitrosobenzenes, also provides a precedent for the manipulation of tert-butyl groups in aromatic systems .

Molecular Structure Analysis

The molecular structure of aromatic compounds with tert-butyl groups is characterized by increased interchain distances and decreased intermolecular forces due to the bulky nature of the tert-butyl groups. This can lead to a decrease in packing ability, as seen in the novel polyimides . The presence of dimethylamino and methyl groups in the target compound would likely contribute to similar steric effects, potentially influencing the molecule's reactivity and interactions.

Chemical Reactions Analysis

Chemical reactions involving sterically hindered aromatic compounds can result in a variety of products due to steric and conformational effects . The presence of tert-butyl groups can influence the course of reactions such as nitration, as seen in the formation of various nitration products of 4-tert-butyl-o-xylene . The dimethylamino group in the target compound could also participate in reactions, potentially acting as a directing group or stabilizing intermediates through electron donation.

Physical and Chemical Properties Analysis

The introduction of tert-butyl groups into aromatic compounds has been shown to result in low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures . The presence of additional substituents such as dimethylamino and methyl groups would further modify these properties. The impurities found in 2,4-dimethyl-6-tert-butylphenol, which include various tert-butyl-substituted phenols, suggest that the target compound may also have a complex mixture of related impurities that could affect its purity and performance .

科学研究应用

配位化学

研究人员已经使用衍生自 2-(叔丁基)-6-[(二甲氨基)甲基]-4-甲基苯酚的结构基序的配体开发了双核钯(II)配合物。这些配合物已被表征并研究了它们在催化和作为有机金属化学中间体的潜力。这些配合物的结构解析提供了对其配位环境和潜在反应性的见解 (Siedle 和 Kersting,2006).

聚合物科学

在聚合物科学中,该化合物已被用于合成具有特定性质的新型聚合物。例如,已经探索了涉及环状酯和乙烯基单体的杂化共聚技术,证明了该化合物在制造具有增强热稳定性和独特材料性能的聚合物中的用途 (Yang 等人,2012).

材料工程

该化学物质还在材料工程中找到了应用,特别是在低介电常数聚合物的开发中。这些聚合物由含有 2-(叔丁基)-6-[(二甲氨基)甲基]-4-甲基苯酚部分的单体合成,由于其低吸湿性和介电性能,表现出优异的溶解性、高玻璃化转变温度以及在电子应用中的潜力 (Chern 和 Tsai,2008).

抗氧化剂研究

此外,已经合成并评估了 2-(叔丁基)-6-[(二甲氨基)甲基]-4-甲基苯酚的衍生物的抗氧化活性。这些研究有助于理解抗氧化剂化合物中的构效关系,揭示了在食品科学和保鲜中的潜在应用 (Huang 等人,2018).

属性

IUPAC Name |

2-tert-butyl-6-[(dimethylamino)methyl]-4-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-10-7-11(9-15(5)6)13(16)12(8-10)14(2,3)4/h7-8,16H,9H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZOGLOOGZLFHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604383 |

Source

|

| Record name | 2-tert-Butyl-6-[(dimethylamino)methyl]-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol | |

CAS RN |

4142-59-0 |

Source

|

| Record name | 2-tert-Butyl-6-[(dimethylamino)methyl]-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

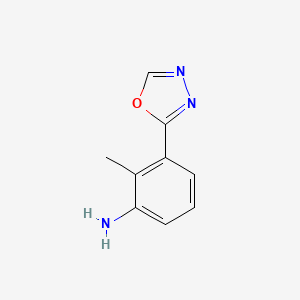

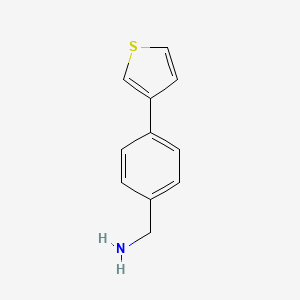

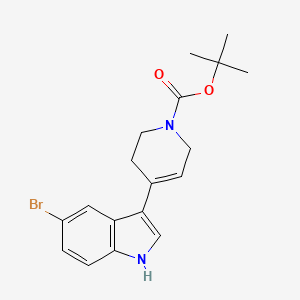

![N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine](/img/structure/B1342232.png)

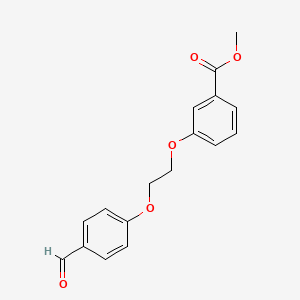

![Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1342247.png)